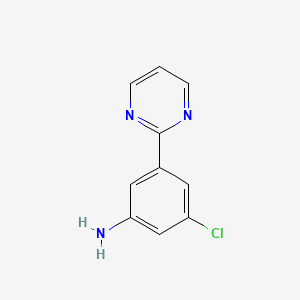
3-Chloro-5-pyrimidin-2-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multiple steps, including condensation, chlorination, and cyclization reactions. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, urea, and ethane-1,2-diamine . Another example is the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones via an aza-Wittig reaction . These methods highlight the complexity and versatility of pyrimidine chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using X-ray diffraction. For example, the crystal structure of a 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was determined, confirming the triclinic system and space group P-1 . The bond lengths and angles can be optimized using density functional theory (DFT), and the molecular electrostatic potential (MEP) surface map can be investigated with theoretical calculations .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization and Suzuki coupling. For instance, 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones were synthesized by reacting 2-iminocoumarin-3-carboxamides with aryl methanones or by Suzuki coupling of 4-chlorothieno[2,3-d]pyrimidin-2-yl-2H-chromen-2-one with arylboronic acids . These reactions are crucial for creating compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and phenyl groups can significantly affect these properties. The biological activity of these compounds, such as their anticancer activity, is often evaluated in vitro against various cancer cell lines, and some compounds have shown promising results .
Aplicaciones Científicas De Investigación
Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase
A novel class of dual microsomal PGE2 synthase-1/5-lipoxygenase (5-LO) inhibitors based on the structure of pirinixic acid shows potent suppression of mPGES-1 and 5-LO activity. These inhibitors significantly reduced PGE2 and 5-LO product formation in intact cells, suggesting their potential therapeutic use for inflammatory diseases (Koeberle, A., et al., 2008).
Antioxidant, Anticancer, Antibacterial, and Anti-inflammatory Activities
Pyrimidine derivatives, including those synthesized from 2-Chloropyrimidine, possess a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. These findings underscore the versatility of pyrimidine compounds in drug discovery and development (Rani, V., et al., 2012).
Potent αvβ3 Antagonists for Osteoporosis Treatment
Compounds identified as potent and selective antagonists of the αvβ3 receptor, based on pyrimidine derivatives, exhibit excellent in vitro profiles and significant pharmacokinetics across several species. These compounds have shown efficacy in vivo models of bone turnover, highlighting their potential for clinical development in treating osteoporosis (Coleman, P., et al., 2004).
Antifungal Activity of Pyrazolo[1,5-a]pyrimidines Derivatives
Pyrazolo[1,5-a]pyrimidines derivatives exhibit good antifungal abilities against certain phytopathogenic fungi, indicating their potential as antifungal agents. This research opens new avenues for developing antifungal treatments based on pyrimidine chemistry (Zhang, J., et al., 2016).
Cofactors for Phenylalanine Hydroxylase
Research has shown that appropriately substituted pyrimidines can serve as cofactors for phenylalanine hydroxylase, providing valuable insights into the enzyme's binding forces, transition states, and mechanism of oxygen activation. This discovery has implications for understanding and potentially treating metabolic disorders related to phenylalanine metabolism (Bailey, S. W., & Ayling, J., 1978).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-5-pyrimidin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSYNXQHYHCAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-pyrimidin-2-ylaniline | |
CAS RN |
1822659-72-2 |
Source


|
| Record name | 3-chloro-5-(pyrimidin-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

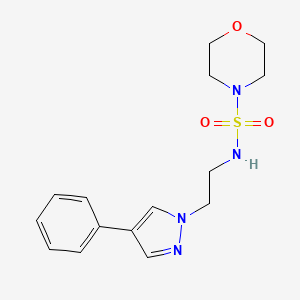
![2-Ethoxybenzoic acid [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenyl-3-pyrazolyl] ester](/img/structure/B2551300.png)
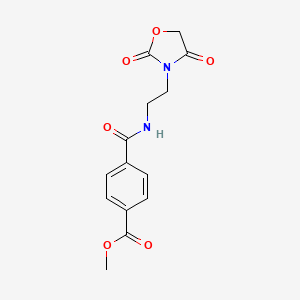
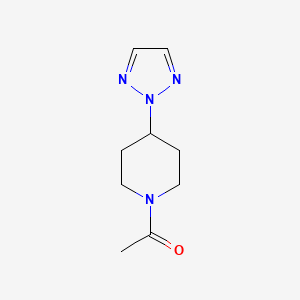
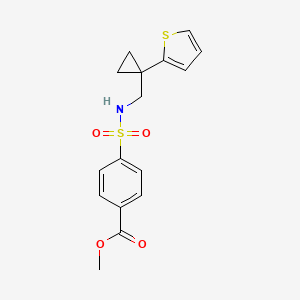
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)
![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)
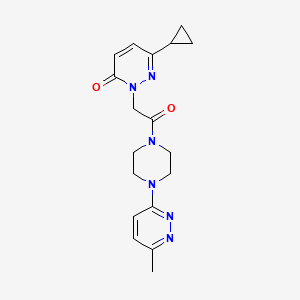
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)
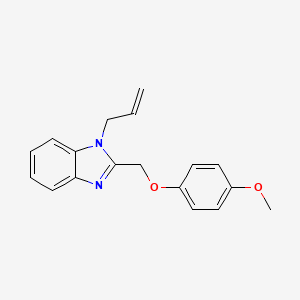
![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)
![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)